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Compound of Interest

Compound Name: 3-Chloroquinoxalin-2-amine

Cat. No.: B189559

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoxalin-2-
amine

This guide provides a comprehensive technical overview of 3-Chloroquinoxalin-2-amine, a
pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug
development professionals, this document moves beyond a simple data sheet to offer field-
proven insights into the synthesis, characterization, reactivity, and application of this versatile
compound. The structure of this guide is tailored to logically present the core scientific
attributes of the molecule, ensuring a deep and practical understanding for its use in a research
and development setting.

Strategic Importance in Medicinal Chemistry

3-Chloroquinoxalin-2-amine is a synthetically versatile chemical intermediate of significant
interest in medicinal chemistry. Its quinoxaline core is recognized as a "privileged structure,” a
molecular framework that is capable of binding to multiple biological targets.[1] This makes it a
valuable starting point for the synthesis of diverse chemical libraries aimed at biological
screening.[1] The compound serves as a key precursor for quinoxaline derivatives that have
demonstrated a wide array of pharmacological activities, including potent, broad-spectrum
antibacterial effects against challenging drug-resistant pathogens like Methicillin-Resistant
Staphylococcus aureus (MRSA).[1] Its primary value lies in its potential to help address the
global health crisis of antibiotic resistance, with advanced derivatives showing efficacy in
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murine infection models.[1] Beyond antibacterial research, quinoxaline derivatives are explored
as potential agents in oncology and as inhibitors of various protein kinases.[1]

Molecular Identity and Physicochemical
Characteristics

The unique arrangement of a chloro group at the C3 position and an amine group at the C2
position defines the reactivity and utility of this molecule. The electron-withdrawing nature of the
nitrogen atoms in the pyrazine ring, combined with the chlorine substituent, makes the C3
position highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical and Computed Properties

Property Value Source

IUPAC Name 3-chloroquinoxalin-2-amine [1]

2-Amino-3-chloroquinoxaline,
Synonyms _ _ . [1]
3-Amino-2-chloroquinoxaline

CAS Number 34117-90-3 [1]
Molecular Formula CsHsCIN3 [1]
Molecular Weight 179.60 g/mol [1]
Physical Form Solid

Boiling Point 289 °C at 760 mmHg

Computed XLogP3-AA 1.8 [1]
Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor
ydrog p 3 [1]
Count

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic
procedures suggests that 3-Chloroquinoxalin-2-amine is soluble in polar aprotic solvents
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such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] Its solubility is
expected to be moderate in alcohols like ethanol, as ethanol is often used as a solvent for its
reactions.[3] Due to the nonpolar aromatic core, it is predicted to have very low solubility in
water.

Acidity and Basicity (pKa)

An experimental pKa value for 3-Chloroquinoxalin-2-amine is not readily available in the
literature. However, its acidity and basicity can be inferred from its structure. The primary amine
group (-NH2) is basic. For a typical aromatic amine like aniline, the pKa of its conjugate acid
(anilinium ion) is around 4.6. The quinoxaline ring system is electron-withdrawing, which would
decrease the basicity of the exocyclic amine group. Therefore, the pKa of the protonated 3-
Chloroquinoxalin-2-amine is expected to be lower than that of simple aliphatic amines (pKa
~10-11) and likely lower than aniline, placing it in the weakly basic category.[4][5]

Synthesis and Purification Protocol

The most common and efficient synthesis of 3-Chloroquinoxalin-2-amine involves a two-step
process starting from quinoxaline-2,3(1H,4H)-dione. This method provides a reliable pathway
to the target compound.

Step 1: Synthesis of 2,3-Dichloroquinoxaline (Precursor)

The initial step is the chlorination of quinoxaline-2,3(1H,4H)-dione. This is a standard
transformation that can be achieved with reagents like thionyl chloride (SOCI2) or phosphorus
oxychloride (POCIs).

e Protocol:

o To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq.) in a suitable solvent like 1-
chlorobutane, add thionyl chloride (2.0 eq.).[6]

o Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the slurry.[6]

o Heat the reaction mixture to reflux (approx. 80-100 °C) for 1-3 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).[6]
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o Upon completion, cool the mixture to room temperature. The product, 2,3-
dichloroquinoxaline, will often precipitate.

o Filter the solid, wash with a non-polar solvent like ethyl ether or hexane, and dry under
vacuum to yield the precursor as a white crystalline solid.[6]

Step 2: Selective Amination to Yield 3-Chloroquinoxalin-
2-amine
This step involves a selective nucleophilic aromatic substitution (SnAr) where one chlorine atom

of 2,3-dichloroquinoxaline is displaced by an amino group.

e Protocol:

[¢]

Dissolve 2,3-dichloroquinoxaline (1.0 eq.) in ethanol in a reaction vessel.[3]

o Bubble ammonia gas through the solution or add a solution of ammonia in ethanol while
maintaining the temperature. Alternatively, heat the mixture with a primary amine source.
For derivatives, a primary or secondary amine (2.0 eg.) can be used.[3][7]

o Heat the reaction mixture at 70 °C for approximately 6 hours, or until TLC analysis
indicates the consumption of the starting material.[3]

o Cool the reaction mixture. The product may precipitate upon cooling.

o The product can be isolated by filtration. If it remains in solution, the solvent is removed
under reduced pressure, and the residue is purified by column chromatography on silica
gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Caption: Workflow for the synthesis of 3-Chloroquinoxalin-2-amine.

Spectroscopic and Analytical Profile
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Characterization of 3-Chloroquinoxalin-2-amine relies on standard spectroscopic techniques.
Below is an expert analysis of the expected spectral data.

e 1H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic
region. The four protons on the benzene ring will appear between approximately 7.3 and 8.1
ppm. Due to the asymmetry of the substitution on the pyrazine ring, these protons will likely
appear as two sets of multiplets. The two protons of the primary amine (-NH2) will typically
appear as a broad singlet, the chemical shift of which is highly dependent on solvent and
concentration.

e 13C NMR: The carbon NMR spectrum should show eight distinct signals. The carbons of the
benzene ring will resonate in the typical aromatic region (~124-133 ppm). The two carbons of
the pyrazine ring bonded to the substituents (C2 and C3) will be further downfield due to the
influence of the nitrogen atoms and the electronegative substituents. The carbon attached to
the amine group (C2) and the carbon attached to the chlorine (C3) are expected to be in the
140-160 ppm range.

« Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.

o N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in
the 3300-3500 cm~1 region.[8]

o N-H Bend: A scissoring vibration for the N-H bend of the primary amine should be visible
around 1550-1650 cm~1.

o Aromatic C-H Stretch: Signals will appear just above 3000 cm—1.

o C=N and C=C Stretch: A series of absorptions in the 1400-1600 cm~1 region will
correspond to the quinoxaline ring system.

e Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and
fragmentation pattern.

o Molecular lon (M*): The molecular ion peak will be observed at m/z = 179.

o Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 181, with an intensity
approximately one-third of the M* peak. This 3:1 ratio is the characteristic isotopic
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signature of a molecule containing one chlorine atom.[1]

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloroquinoxalin-2-amine is dominated by the susceptibility of the C3
position to nucleophilic attack and the ability of both the amine and chloro groups to participate
in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SnAr)

The chlorine atom at the C3 position is an excellent leaving group, activated by the electron-
withdrawing quinoxaline ring. This makes it the primary site for nucleophilic aromatic
substitution (SnAr) reactions.[1] This reaction is fundamental to the derivatization of the
scaffold, allowing for the introduction of a wide variety of functional groups (e.g., O, S, and N-
nucleophiles).

Caption: Generalized SnAr mechanism at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C3 position is also amenable to various palladium-catalyzed cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are
powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Sonogashira
coupling, for instance, is used to introduce alkynyl moieties onto the quinoxaline core,
significantly expanding the chemical space for drug discovery.[1]

Catalyst: PdCI2(PPhs)2
G-Chloroquinoxalin-2-amine] El'erminal Alkyne (R-CECHD Co-catalyst: Cul
Base: EtsN

3-Alkynyl-quinoxalin-2-amine

Click to download full resolution via product page

Caption: Key components of a Sonogashira cross-coupling reaction.
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Applications in Drug Discovery Pipelines

3-Chloroquinoxalin-2-amine is an ideal starting scaffold for generating compound libraries for
high-throughput screening. Its defined points of reactivity allow for systematic structural
modifications to explore the structure-activity relationship (SAR).

Scaffold: 3-Chloroquinoxalin-2-amine

Library Synthesis
(SnAr, Cross-Coupling)

High-Throughput Screening (HTS)
(e.g., Antibacterial Assays)

(Hit IdentificatiorD

Lead Optimization
(SAR Studies)

Preclinical Development

Click to download full resolution via product page
Caption: Role of the scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, 3-Chloroquinoxalin-2-amine must be handled with appropriate
precautions.
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» Hazard Identification: The compound is classified as causing skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335).[1]

» Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and
chemical-resistant gloves.[9]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[9]

o Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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